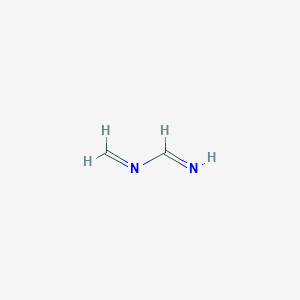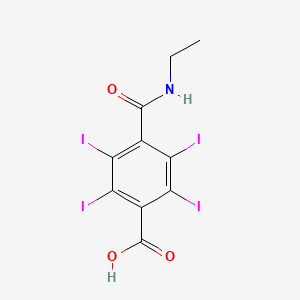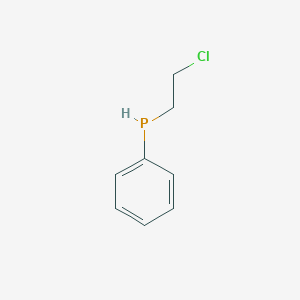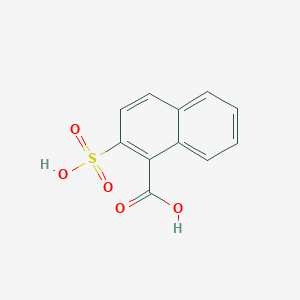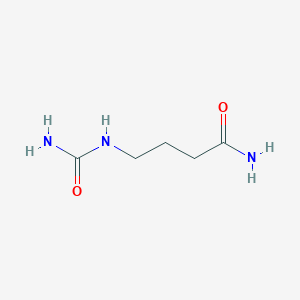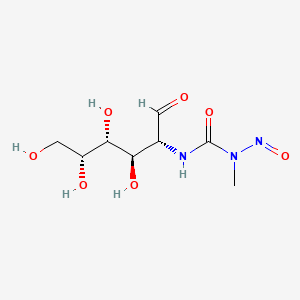
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is an organic compound with the molecular formula C10H20O4 It is a member of the tetroxane family, which are cyclic peroxides These compounds are characterized by a six-membered ring containing four oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane typically involves the reaction of ethyl-substituted ketones with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxirane intermediate, which subsequently undergoes cyclization to form the tetroxane ring. The reaction conditions often include low temperatures and controlled pH to ensure the stability of the peroxide intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition of the peroxide compounds during production. Advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the peroxide bonds, leading to the formation of alcohols or ketones.
Substitution: Substitution reactions can occur at the ethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Alcohols and ketones.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying peroxide chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its peroxide structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3,6,6-Tetraethyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. The compound’s peroxide bonds are key to its reactivity, allowing it to participate in redox reactions and release oxygen.
Comparación Con Compuestos Similares
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: Similar structure but with methyl groups instead of ethyl groups.
Acetone diperoxide: A well-known cyclic peroxide with similar reactivity.
Diacetone peroxide: Another cyclic peroxide with comparable properties.
Uniqueness
3,3,6,6-Tetraethyl-1,2,4,5-tetroxane is unique due to its ethyl substituents, which can influence its physical and chemical properties. The presence of ethyl groups can affect the compound’s solubility, stability, and reactivity compared to its methyl-substituted counterparts.
Propiedades
Número CAS |
33785-99-8 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3,3,6,6-tetraethyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C10H20O4/c1-5-9(6-2)11-13-10(7-3,8-4)14-12-9/h5-8H2,1-4H3 |
Clave InChI |
VGCWOVJYNWNYIM-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OOC(OO1)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine](/img/structure/B14681584.png)
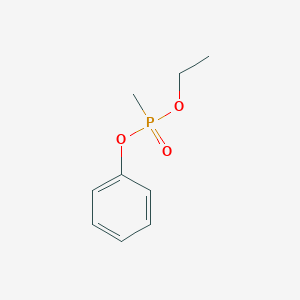

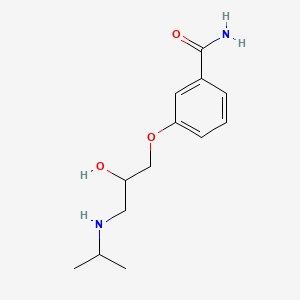
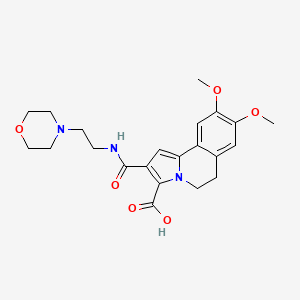

![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)
